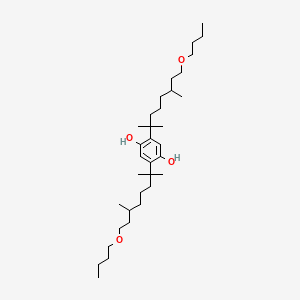
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol is an organic compound with the molecular formula C34H62O4 This compound is characterized by its complex structure, which includes two butoxy groups and two dimethyloctyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dihydroxyterephthalic acid with 8-butoxy-2,6-dimethyloctanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of alcohols.
Applications De Recherche Scientifique
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The butoxy and dimethyloctyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Similar in structure but with aldehyde groups instead of hydroxyl groups.
2,5-Dimethoxybenzene-1,4-diol: Contains methoxy groups instead of butoxy groups.
2,5-Di-tert-butylbenzene-1,4-diol: Features tert-butyl groups instead of dimethyloctyl groups.
Uniqueness
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol is unique due to its combination of butoxy and dimethyloctyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
85224-94-8 |
|---|---|
Formule moléculaire |
C34H62O4 |
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
2,5-bis(8-butoxy-2,6-dimethyloctan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O4/c1-9-11-21-37-23-17-27(3)15-13-19-33(5,6)29-25-32(36)30(26-31(29)35)34(7,8)20-14-16-28(4)18-24-38-22-12-10-2/h25-28,35-36H,9-24H2,1-8H3 |
Clé InChI |
ZMPMMRVOVMGSMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC(C)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(C)CCOCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)
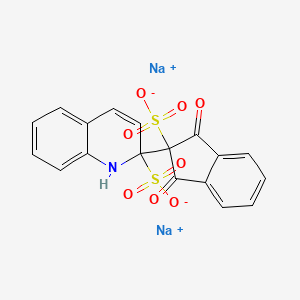

![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
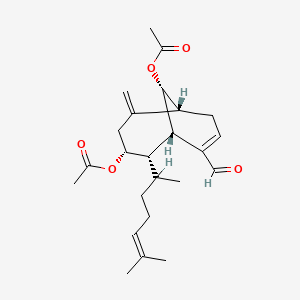
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
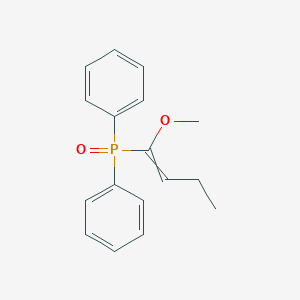
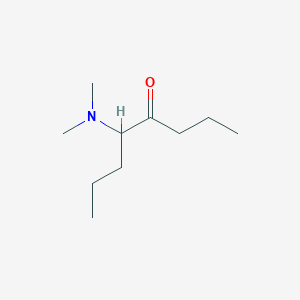
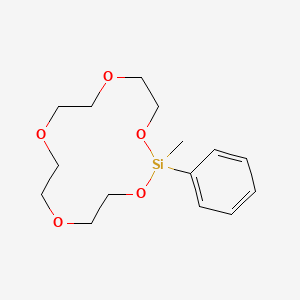
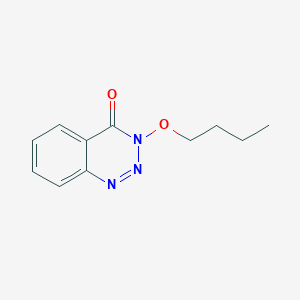
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)

